AM-211

描述

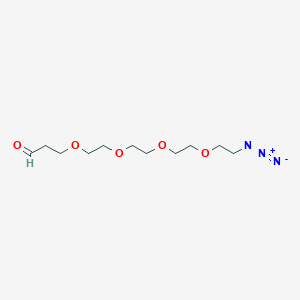

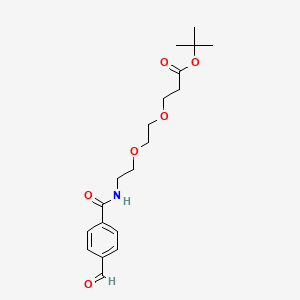

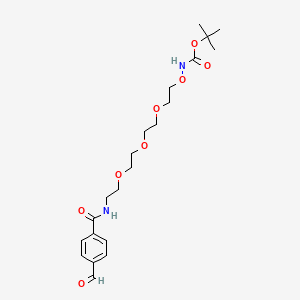

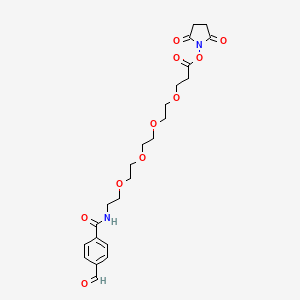

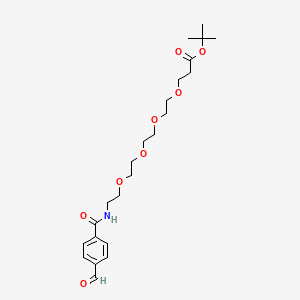

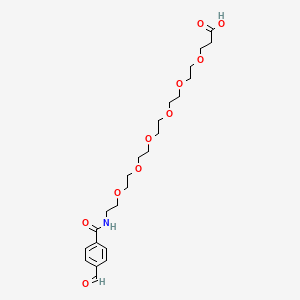

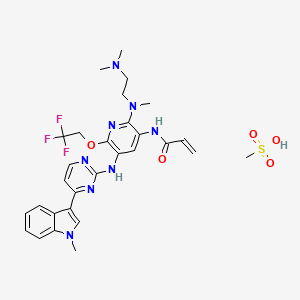

AM-211 is a novel and potent antagonist of the prostaglandin D2 receptor type 2 . It is active in animal models of allergic inflammation . AM-211 has high affinity for human, mouse, rat, and guinea pig DP2 and it shows selectivity over other prostanoid receptors and enzymes .

Molecular Structure Analysis

The chemical formula of AM-211 is C27H26F3N2NaO4 . Its exact mass is 522.17 and its molecular weight is 522.500 . The elemental analysis shows that it contains Carbon (62.07%), Hydrogen (5.02%), Fluorine (10.91%), Nitrogen (5.36%), Sodium (4.40%), and Oxygen (12.25%) .科学研究应用

“211工程”高校控制模式的灰色关联分析: 本研究探讨了灰色关联分析在高校“211工程”管理中的应用,重点关注培养中青年学术骨干、承担省级科技攻关任务等因素 (李振洋, 2010).

欧洲COST 211交互式多媒体服务框架: 本研究在欧洲COST 211框架内探讨了交互式多媒体中的内容提取和搜索等关键主题。它强调了图像和视频序列分析以及MPEG-4和MPEG-7多媒体应用中的分割作用 (Aydin Alatan 等, 1998).

利用α闪烁体相机系统分析211At的方法: 本研究提出了一种使用薄层色谱法和α闪烁体相机系统分析人工产生的211At的放射活度和化学形式的方法,这对于医学应用非常重要 (M. Segawa 等, 2020).

二氧化铈NM-211的表征: 本报告详细介绍了来自同一批次的制造纳米二氧化铈NM-211的物理化学表征。该研究对于纳米安全研究和了解纳米材料的(生态)毒理学特性非常重要 (S. Charanjeet 等, 2014).

用于靶向α放射治疗的211砹的生产和可用性: 本文讨论了211砹的生产和有限可用性,211砹是一种用于靶向α粒子治疗的有前景的α发射体。它详细介绍了生产过程和与其实用性相关的挑战 (M. Zalutsky & M. Pruszyński, 2011).

A = 211的核数据表: 这些数据表提供了11个已知质量数为211的核素的评估光谱数据。它们包括有关衰变特征、异构体和其他与各个科学领域相关的核性质的信息 (Balraj Singh 等, 2013).

作用机制

AM-211 acts as an antagonist of the prostaglandin D2 receptor type 2 . This means it binds to this receptor and blocks its activation, which can help reduce allergic inflammation .

It is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored in a dry, dark place at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

安全和危害

While specific safety and hazard information for AM-211 is not available, it’s important to note that handling any chemical compound requires appropriate safety measures. This includes using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal guidelines .

属性

IUPAC Name |

2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F3N2O4/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXIRFWNLBDKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151807 | |

| Record name | AM-211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM-211 | |

CAS RN |

1175526-27-8 | |

| Record name | AM-211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175526278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB129M7SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。